molecular formula C20H17N5O4S B14942296 [1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide

[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide

Cat. No.: B14942296
M. Wt: 423.4 g/mol
InChI Key: GPTHIQKGIYNJCG-UHFFFAOYSA-N
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Description

[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrazolo[3,4-B]pyridine core, followed by the introduction of the thiazolo[5,4-E]pyridine moiety, and finally, the attachment of the isopropyl and methoxybenzodioxol groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the nitrile group can produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, [1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of [1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate the activity of the targets, leading to the observed biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide apart from similar compounds is its unique combination of functional groups and structural motifs. This allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H17N5O4S

Molecular Weight

423.4 g/mol

IUPAC Name

2-[8-(7-methoxy-1,3-benzodioxol-5-yl)-11-oxo-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetonitrile

InChI

InChI=1S/C20H17N5O4S/c1-10(2)25-18-12(8-22-25)15(17-19(23-18)24(5-4-21)20(26)30-17)11-6-13(27-3)16-14(7-11)28-9-29-16/h6-8,10H,5,9H2,1-3H3

InChI Key

GPTHIQKGIYNJCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C(=C4)OC)OCO5)SC(=O)N3CC#N

Origin of Product

United States

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